molecular formula C19H17BrN4O B11690944 N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide

N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide

Cat. No.: B11690944
M. Wt: 397.3 g/mol
InChI Key: LMBADQXBNGIVOR-WSDLNYQXSA-N
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Description

N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a dimethylpyrrole moiety, and a pyridine carbohydrazide segment. Its distinct chemical configuration makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide typically involves a multi-step process. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the bromophenyl group. The final step involves the condensation of the pyrrole derivative with pyridine-2-carbohydrazide under specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide stands out due to its unique combination of a bromophenyl group and a pyridine carbohydrazide segment. This distinct structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H17BrN4O

Molecular Weight

397.3 g/mol

IUPAC Name

N-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C19H17BrN4O/c1-13-11-15(12-22-23-19(25)18-5-3-4-10-21-18)14(2)24(13)17-8-6-16(20)7-9-17/h3-12H,1-2H3,(H,23,25)/b22-12+

InChI Key

LMBADQXBNGIVOR-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/NC(=O)C3=CC=CC=N3

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC(=O)C3=CC=CC=N3

Origin of Product

United States

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